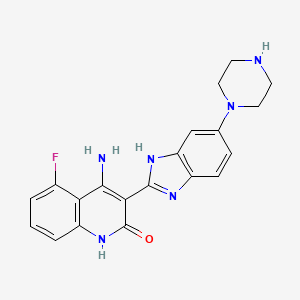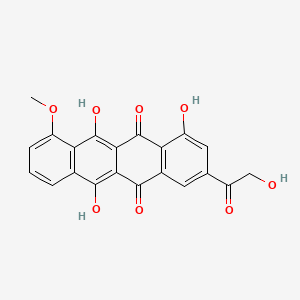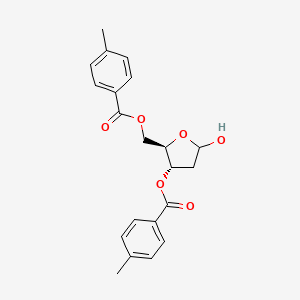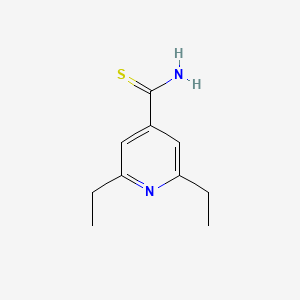![molecular formula C29H26ClFN4O4S B601156 N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine CAS No. 1026818-86-9](/img/structure/B601156.png)
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine” is a complex organic molecule . It contains several functional groups, including a quinazolinamine group, a furanyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinamine core, with the various substituents attached at specific positions . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current literature.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in acid-base reactions, the furanyl group could undergo electrophilic substitution, and the methylsulfonyl group could be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique
Optoelectronic Applications
Quinazoline derivatives have emerged as significant contributors to the field of optoelectronics, serving as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds are integrated into π-extended conjugated systems, enhancing the creation of novel optoelectronic materials. Specifically, derivatives featuring polyhalogen substitutions are primary materials for fluorescent quinazolines with electroluminescent properties. Such applications extend to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, showcasing their versatility in creating advanced optical materials (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinazoline and its derivatives, including similar structural motifs as found in the subject compound, play a crucial role. These heterocyclic compounds, featuring a quinazoline-4(3H)-one core, are part of over 200 naturally occurring alkaloids and have been synthesized for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents aimed at combating antibiotic resistance (Tiwary et al., 2016).
Pharmacological Implications
Pharmacologically, quinazoline derivatives have been identified for their roles as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating the compound's potential relevance in developing therapeutic agents and studying their metabolic pathways (Khojasteh et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIJUNFFXHNGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


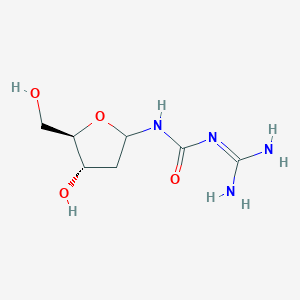
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
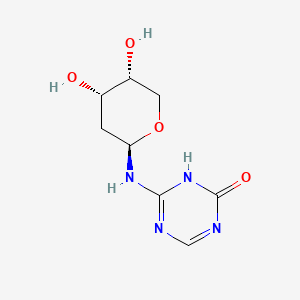
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
